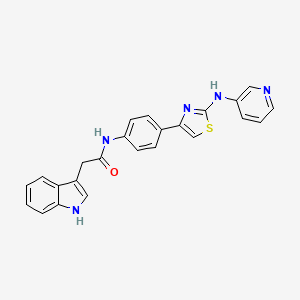
2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H19N5OS and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide represents a novel class of bioactive molecules that integrate indole, pyridine, and thiazole moieties. These structural features are known to impart significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula for the compound is C19H18N4O with a molecular weight of approximately 318.37 g/mol. The compound features:
- An indole ring, which is often associated with diverse biological activities.
- A pyridine ring that enhances solubility and bioavailability.
- A thiazole moiety known for its role in various pharmacological effects.
Research indicates that this compound exhibits its biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : The thiazole component is crucial for inhibiting specific kinases involved in cell signaling pathways related to cancer progression. For instance, studies have shown that thiazole derivatives can inhibit the activity of p38 MAPK, a kinase implicated in inflammatory responses and cancer cell proliferation .
- Antitumor Activity : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines. The IC50 values reported for different cell lines range from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxicity . The presence of electron-donating groups on the phenyl ring significantly enhances this activity.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 31.25 µg/mL . This suggests potential application in treating bacterial infections.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the indole and thiazole moieties can significantly impact biological activity:
| Compound Modification | Observed Effect |
|---|---|
| Electron-donating groups on phenyl ring | Increased cytotoxicity against cancer cells |
| Substituents on thiazole ring | Enhanced kinase inhibition |
| Variations in alkyl chain length | Altered potency in HSET inhibition |
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of this compound against human colon cancer cell lines (DLD1). The results indicated significant inhibition of cell proliferation at concentrations as low as 15 μM, with observed multipolar spindle formation indicating a disruption in mitotic processes .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound demonstrated superior antibacterial activity compared to ampicillin and streptomycin, suggesting its potential as a lead compound for developing new antimicrobial agents .
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c30-23(12-17-13-26-21-6-2-1-5-20(17)21)27-18-9-7-16(8-10-18)22-15-31-24(29-22)28-19-4-3-11-25-14-19/h1-11,13-15,26H,12H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCCGOCMWODYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














